molecular formula C15H18N2O3 B14192936 2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 850656-09-6

2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B14192936
CAS No.: 850656-09-6
M. Wt: 274.31 g/mol
InChI Key: GUGHWLKZQNJNFN-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of azepinoquinazolines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with specific reagents can lead to the formation of the desired azepinoquinazoline structure .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
  • 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
  • 1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles

Uniqueness

2,4-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one stands out due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .

Properties

CAS No.

850656-09-6

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2,4-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C15H18N2O3/c1-19-10-8-11-14(12(9-10)20-2)16-13-6-4-3-5-7-17(13)15(11)18/h8-9H,3-7H2,1-2H3

InChI Key

GUGHWLKZQNJNFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)N=C3CCCCCN3C2=O

Origin of Product

United States

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